N-(8-propoxyquinolin-5-yl)benzamide

Description

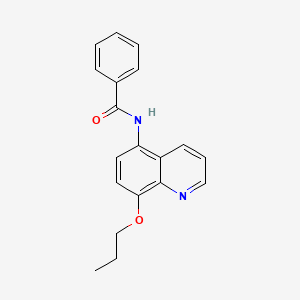

N-(8-propoxyquinolin-5-yl)benzamide is a synthetic benzamide derivative featuring a quinoline moiety substituted with a propoxy group at the 8-position and a benzamide group at the 5-position. The compound’s design likely stems from structural optimization efforts to enhance cell permeability and biological activity, as seen in related benzamide derivatives .

Properties

Molecular Formula |

C19H18N2O2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

N-(8-propoxyquinolin-5-yl)benzamide |

InChI |

InChI=1S/C19H18N2O2/c1-2-13-23-17-11-10-16(15-9-6-12-20-18(15)17)21-19(22)14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H,21,22) |

InChI Key |

JTJHXSSCKBZYOF-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-propoxyquinolin-5-yl)benzamide can be achieved through various synthetic routes. One common method involves the alkylation of N-(quinolin-8-yl)benzamide with propyl bromide under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the alkylation process, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(8-propoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides or sulfonyl chlorides

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Alkylated or sulfonylated quinoline derivatives.

Scientific Research Applications

N-(8-propoxyquinolin-5-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other quinoline-based compounds

Mechanism of Action

The mechanism of action of N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, it can interact with DNA or proteins, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Quinoline Moiety

The 8-propoxy group distinguishes N-(8-propoxyquinolin-5-yl)benzamide from analogs like 3-chloro-N-(8-ethoxyquinolin-5-yl)benzamide (PubChem CID: unspecified), which bears an ethoxy group at the same position. However, excessive hydrophobicity (e.g., pentadecyl chains in CTPB) can reduce solubility, highlighting a balance in substituent design .

Benzamide Substituent Modifications

Unlike N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide (CTPB) and N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB) —which feature electron-withdrawing groups (chloro, trifluoromethyl) on the benzamide ring—this compound lacks such substituents. These groups in CTPB/CTB enhance interactions with enzyme active sites, enabling p300 HAT activation . The absence of similar groups in the target compound may reduce potency but improve selectivity or reduce off-target effects.

Pharmacokinetic and Physicochemical Properties

Key Research Findings and Implications

- Substituent Chain Length : Propoxy strikes a balance between ethoxy (solubility) and pentadecyl (activity), suggesting optimized pharmacokinetics .

- Electron-Withdrawing Groups : Halogens and trifluoromethyl groups enhance target engagement but may introduce toxicity risks, absent in the target compound .

- Quinoline Core: The aromatic system likely facilitates π-π stacking in enzyme binding pockets, common in epigenetic modulators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.